Synthesis Pathway and Mechanistic Profiling of 2-Methyl-N-(2-oxo-2H-chromen-6-yl)benzamide
Synthesis Pathway and Mechanistic Profiling of 2-Methyl-N-(2-oxo-2H-chromen-6-yl)benzamide
Executive Summary
Coumarin (2H-chromen-2-one) derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent anticancer and antimicrobial properties ()[1]. Specifically, N-substituted coumarinyl benzamides have emerged as highly effective tubulin polymerization inhibitors ()[2]. By targeting the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis[3].
This technical guide details the robust, high-yield synthesis of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide , a representative coumarin-benzamide derivative. The pathway leverages the chemoselective amidation of 6-aminocoumarin with 2-methylbenzoyl chloride.
Retrosynthetic Analysis & Pathway Design
The target molecule can be disconnected at the central amide bond, revealing 6-aminocoumarin and 2-methylbenzoyl chloride (or 2-methylbenzoic acid) as the primary synthons. The 6-aminocoumarin core is further disconnected via a reduction step to 6-nitrocoumarin, which can be synthesized from commercially available 5-nitrosalicylaldehyde and acetic anhydride via a classic Perkin reaction.
Logical flow of the retrosynthetic and forward synthesis pathway.
Step-by-Step Experimental Methodologies
Note: All protocols are designed as self-validating systems to ensure intermediate integrity before progressing to the next synthetic step.
Step 2.1: Synthesis of 6-Nitro-2H-chromen-2-one (Perkin Reaction)
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Causality: The Perkin reaction utilizes anhydrous sodium acetate as a weak base to deprotonate the alpha-carbon of acetic anhydride, forming an enolate that attacks the aldehyde carbonyl of 5-nitrosalicylaldehyde. Intramolecular cyclization and subsequent dehydration yield the coumarin ring.
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Protocol:
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Charge a round-bottom flask with 5-nitrosalicylaldehyde (1.0 eq), acetic anhydride (3.0 eq), and anhydrous sodium acetate (1.5 eq).
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Reflux the mixture at 170–180 °C for 6 hours under an inert argon atmosphere.
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Cool the reaction mixture to room temperature and pour it into crushed ice with vigorous stirring.
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Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford 6-nitrocoumarin.
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Validation Checkpoint: The product should present as a pale yellow solid. TLC (Hexane:EtOAc 7:3) will show a single spot. IR spectroscopy should confirm the presence of the lactone carbonyl stretch at ~1720 cm⁻¹.
Step 2.2: Chemoselective Reduction to 6-Aminocoumarin
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Causality: While catalytic hydrogenation (Pd/C, H₂) is standard for nitro reductions, it risks over-reducing the C3-C4 alkene of the coumarin lactone ring. Stannous chloride dihydrate (SnCl₂·2H₂O) is selected for its strict chemoselectivity, reducing only the nitro group to an amine ()[4].
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Protocol:
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Dissolve 6-nitrocoumarin (1.0 eq) in absolute ethanol.
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Add SnCl₂·2H₂O (5.0 eq) and a catalytic amount of concentrated HCl.
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Reflux the mixture for 2–3 hours.
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Evaporate the ethanol under reduced pressure. Neutralize the aqueous residue with a 10% NaOH solution at 0 °C until pH 8 is reached.
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Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
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Validation Checkpoint: The disappearance of the yellow nitro compound and the emergence of a highly fluorescent blue spot under 365 nm UV light indicates successful amine formation.
Step 2.3: Amidation with 2-Methylbenzoyl Chloride
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Causality: The nucleophilic acyl substitution is highly exothermic. Conducting the reaction at 0 °C controls the kinetic rate, minimizing side reactions. Triethylamine (TEA) acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct. Without TEA, the generated HCl would protonate the unreacted 6-aminocoumarin, rendering it non-nucleophilic and capping the theoretical yield at 50% ()[5].
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Protocol:
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Dissolve 6-aminocoumarin (1.0 eq) in anhydrous dichloromethane (DCM).
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Add TEA (1.5 eq) and cool the mixture to 0 °C in an ice bath.
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Dropwise, add 2-methylbenzoyl chloride (1.1 eq) dissolved in a small volume of DCM.
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Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
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Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
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Purify the crude product via column chromatography (Hexane:EtOAc) or recrystallization.
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Validation Checkpoint: TLC should show complete consumption of the fluorescent amine. The final benzamide derivative will exhibit a distinct Rf value and strong UV absorbance at 254 nm.
Quantitative Data & Yield Optimization
The choice of acylating agent and coupling conditions drastically impacts the final yield. Acid chlorides generally outperform carboxylic acids activated by coupling reagents (like HATU or EDC) due to higher electrophilicity and simpler byproduct removal.
| Entry | Acyl Source | Base / Coupling Reagent | Solvent | Temp | Time | Isolated Yield (%) |
| 1 | 2-Methylbenzoyl chloride | TEA (1.5 eq) | DCM | 0 °C to RT | 4h | 88% |
| 2 | 2-Methylbenzoyl chloride | Pyridine (1.5 eq) | THF | 0 °C to RT | 6h | 82% |
| 3 | 2-Methylbenzoic acid | HATU (1.2 eq), DIPEA | DMF | RT | 12h | 75% |
| 4 | 2-Methylbenzoic acid | EDC, HOBt, TEA | DCM | RT | 16h | 68% |
Table 1: Optimization of amidation conditions for the synthesis of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide.
Biological Context & Mechanism of Action
Coumarin-based benzamides have been extensively validated as microtubule-targeting agents ()[2]. By binding to the colchicine site at the interface of the α/β-tubulin heterodimer, these derivatives prevent the curved tubulin dimers from adopting the straight conformation required for microtubule assembly[6].
Cellular mechanism of action via tubulin polymerization inhibition.
This structural disruption triggers a cascade of cellular events: loss of cytoskeletal integrity, failure of the mitotic spindle formation, and ultimately, cell cycle arrest at the G2/M phase, which forces the malignant cell into apoptosis[3].
References
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Cao, D., et al. (2016). "Design, Synthesis, and Evaluation of in Vitro and in Vivo Anticancer Activity of 4-Substituted Coumarins: A Novel Class of Potent Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
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Hickey, S. M., et al. (2020). "Cross-Coupling of Amide and Amide Derivatives to Umbelliferone Nonaflates: Synthesis of Coumarin Derivatives and Fluorescent Materials." The Journal of Organic Chemistry, ACS Publications. URL:[Link]
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Rakesh, K. P., et al. (2019). "Synthesis of benzamide derivative." ResearchGate. URL:[Link]
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Sabt, A., et al. (2022). "An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents." National Center for Biotechnology Information (NIH/PMC). URL:[Link]
Sources
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(Structure representation)
